molecular formula CH6ClNO4 B179757 Methanamine;perchloric acid CAS No. 15875-44-2

Methanamine;perchloric acid

Cat. No.: B179757
CAS No.: 15875-44-2
M. Wt: 131.51 g/mol
InChI Key: UTGIWXUFDNQZEG-UHFFFAOYSA-N
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Description

Methanamine;perchloric acid is an organic compound with the molecular formula CH₆ClNO₄. It is a derivative of methylamine, where the amine group is bonded to a perchlorate ion. This compound is known for its use in various chemical reactions and applications, particularly in the field of energetic materials due to its explosive properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methanamine;perchloric acid can be synthesized through the reaction of methylamine with perchloric acid. The reaction typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of methylamine perchlorate involves similar steps but on a larger scale. The process is carefully controlled to ensure safety and purity of the final product. Industrial methods may also involve the use of automated systems to handle the reactive chemicals and to monitor the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Methanamine;perchloric acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce nitrogen oxides, while reduction can yield simpler amines .

Scientific Research Applications

Methanamine;perchloric acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methylamine perchlorate involves its decomposition into various reactive intermediates. These intermediates can then participate in further chemical reactions, leading to the formation of different products. The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanamine;perchloric acid is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions. Its energetic properties make it particularly valuable in the production of explosives and propellants, distinguishing it from other similar compounds .

Properties

IUPAC Name

methanamine;perchloric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH5N.ClHO4/c1-2;2-1(3,4)5/h2H2,1H3;(H,2,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTGIWXUFDNQZEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN.OCl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH6ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30514706
Record name Perchloric acid--methanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30514706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15875-44-2
Record name Perchloric acid--methanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30514706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methanamine;perchloric acid
Reactant of Route 2
Methanamine;perchloric acid

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